molecular formula C12H16BrNO B14365100 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide CAS No. 90304-84-0

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide

Katalognummer: B14365100
CAS-Nummer: 90304-84-0
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: LNEVTZZICJCDHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is an organic compound with the molecular formula C12H16BrNO. This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide typically involves a multi-step process. One common method includes the bromination of an appropriate precursor, followed by amide formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide group can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted amides, while oxidation and reduction can lead to various oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is utilized in several scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-N-(3-ethylphenyl)benzamide
  • 2-Bromo-N-(3-ethylphenyl)propanamide

Uniqueness

2-Bromo-N-(3-ethylphenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both a bromine atom and an ethyl group on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

90304-84-0

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

2-bromo-N-(3-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C12H16BrNO/c1-4-9-6-5-7-10(8-9)14-11(15)12(2,3)13/h5-8H,4H2,1-3H3,(H,14,15)

InChI-Schlüssel

LNEVTZZICJCDHI-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.